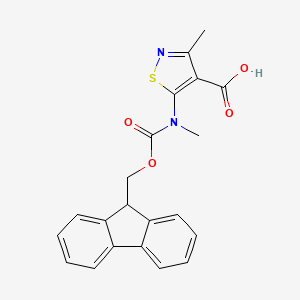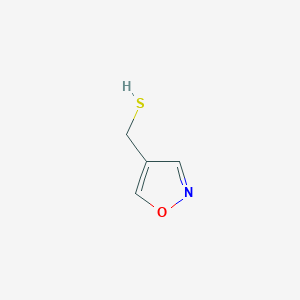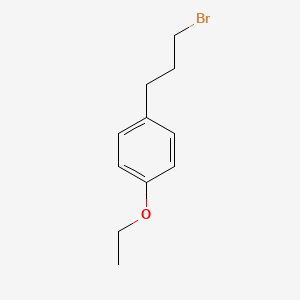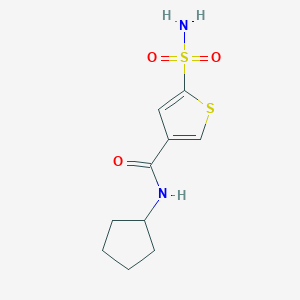
(1R,2R)-1,2-dibromocycloheptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-1,2-Dibromocycloheptane is an organic compound with the molecular formula C7H12Br2. It is a chiral molecule, meaning it has non-superimposable mirror images, known as enantiomers. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
(1R,2R)-1,2-Dibromocycloheptane can be synthesized through the bromination of cycloheptene. The reaction typically involves the addition of bromine (Br2) to cycloheptene in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale distillation or crystallization methods to achieve the desired purity.
化学反应分析
Types of Reactions
(1R,2R)-1,2-Dibromocycloheptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form cycloheptene or other unsaturated derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of cycloheptane or partially reduced intermediates.
Common Reagents and Conditions
Substitution: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).
Elimination: Often performed using strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Commonly achieved using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C).
Major Products
Substitution: Products include cycloheptanol, cycloheptanenitrile, and cycloheptylamine.
Elimination: Major product is cycloheptene.
Reduction: Major product is cycloheptane.
科学研究应用
(1R,2R)-1,2-Dibromocycloheptane has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various cycloheptane derivatives and as a reagent in stereoselective synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用机制
The mechanism of action of (1R,2R)-1,2-dibromocycloheptane involves its reactivity with nucleophiles and bases. The bromine atoms act as leaving groups, allowing for substitution and elimination reactions. The compound’s chiral nature also makes it useful in enantioselective synthesis, where it can influence the stereochemistry of the products.
相似化合物的比较
Similar Compounds
(1S,2S)-1,2-Dibromocycloheptane: The enantiomer of (1R,2R)-1,2-dibromocycloheptane, with similar chemical properties but different optical activity.
1,2-Dibromocyclohexane: A similar compound with a six-membered ring instead of a seven-membered ring, leading to different reactivity and physical properties.
1,2-Dibromocyclooctane: An eight-membered ring analog with distinct steric and electronic effects.
Uniqueness
This compound is unique due to its seven-membered ring structure, which imparts different strain and reactivity compared to six- or eight-membered ring analogs. Its chiral nature also makes it valuable in stereoselective synthesis and chiral resolution processes.
属性
IUPAC Name |
(1R,2R)-1,2-dibromocycloheptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12Br2/c8-6-4-2-1-3-5-7(6)9/h6-7H,1-5H2/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKOJNVKGNOTKZ-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](CC1)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate](/img/structure/B13514789.png)

![5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13514801.png)






![3-{Bicyclo[1.1.1]pentan-1-yl}pyrrolidine](/img/structure/B13514835.png)
![3-({Bicyclo[2.2.2]oct-5-en-2-yl}amino)propanoicacidhydrochloride](/img/structure/B13514838.png)

